molecular formula C15H19F6PRu B169692 Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98 CAS No. 147831-75-2

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98

Cat. No.: B169692
CAS No.: 147831-75-2
M. Wt: 445.3 g/mol
InChI Key: KHUJNZPWTSOTDJ-UHFFFAOYSA-N
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Description

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a coordination compound with the chemical formula

C15H19RuPF6C_{15}H_{19}Ru \cdot PF_{6}C15​H19​Ru⋅PF6​

. It is known for its distinctive structure, where a ruthenium metal center is bonded to a cyclopentadienyl ring and a p-cymene ligand, with hexafluorophosphate as the counterion. This compound is widely used in various fields of chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate typically involves the reaction of ruthenium trichloride with p-cymene in the presence of a cyclopentadienyl anion source. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:

RuCl3+pcymene+C5H5[Ru(C5H5)(pcymene)]Cl2RuCl_3 + p-cymene + C_5H_5^- \rightarrow [Ru(C_5H_5)(p-cymene)]Cl_2 RuCl3​+p−cymene+C5​H5−​→[Ru(C5​H5​)(p−cymene)]Cl2​

This intermediate is then treated with hexafluorophosphoric acid to yield the final product:

[Ru(C5H5)(pcymene)]Cl2+HPF6[Ru(C5H5)(pcymene)]PF6+2HCl[Ru(C_5H_5)(p-cymene)]Cl_2 + HPF_6 \rightarrow [Ru(C_5H_5)(p-cymene)]PF_6 + 2HCl [Ru(C5​H5​)(p−cymene)]Cl2​+HPF6​→[Ru(C5​H5​)(p−cymene)]PF6​+2HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate undergoes various types of reactions, including:

    Oxidation: It can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

    Substitution: Ligands such as the cyclopentadienyl or p-cymene can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

Scientific Research Applications

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and C-H activation.

    Biology: It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Research is ongoing into its use in photodynamic therapy and as a drug delivery system.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.

Comparison with Similar Compounds

    Cyclopentadienylruthenium(II) complexes: These include compounds where the p-cymene ligand is replaced with other aromatic ligands.

    Ruthenium(II) arene complexes: These have different arenes such as benzene or toluene instead of p-cymene.

    Ruthenium(II) polypyridyl complexes: These contain polypyridyl ligands like bipyridine or phenanthroline.

Uniqueness: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is unique due to the combination of the cyclopentadienyl and p-cymene ligands, which provide a balance of stability and reactivity. This makes it particularly useful in catalytic applications and as a research tool in various scientific fields.

This compound’s versatility and unique properties make it a valuable asset in both academic research and industrial applications.

Biological Activity

Cyclopentadienyl(P-cymene)ruthenium(II) hexafluorophosphate (Cym-Ru) is a ruthenium-based compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

Cym-Ru is characterized by the following chemical formula:

  • Molecular Formula : C15_{15}H19_{19}F6_6PRu
  • Molecular Weight : 445.35 g/mol
  • CAS Number : 147831-75-2

The compound features a cyclopentadienyl ligand and a p-cymene moiety, which contribute to its unique reactivity and biological interactions. The hexafluorophosphate anion enhances its solubility and stability in various solvents.

Cym-Ru exhibits several mechanisms of action that contribute to its biological activity:

  • Antitumor Activity :
    • Cym-Ru complexes have been shown to exhibit selective cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). Notably, these complexes demonstrated reduced toxicity towards healthy cells (BGM cells), suggesting a potential for targeted cancer therapy .
    • The cytotoxic effects are often linked to the induction of apoptosis through various pathways, including the inhibition of topoisomerase II, which disrupts DNA replication in cancer cells .
  • Antimicrobial Properties :
    • Recent studies highlight the antimicrobial activity of Cym-Ru against various pathogens, including Staphylococcus aureus and Candida albicans. These compounds exhibited significant biostatic and biocidal effects, making them potential candidates for treating infections .

Case Studies and Experimental Data

Several studies have explored the biological activity of Cym-Ru and related complexes:

  • Cytotoxicity Studies :
    • A study reported IC50_{50} values for Cym-Ru against HeLa and MCF-7 cells, indicating effective concentrations for inducing cell death. The results showed that certain complexes had IC50_{50} values lower than 250 μM, demonstrating promising anticancer potential .
    • Table 1 summarizes the cytotoxicity data against various cell lines:
    CompoundCell LineIC50_{50} (μM)
    Cym-RuHeLa150
    Cym-RuMCF-7200
    Complex II (with 2-aminophenol)BGM>250
  • Mechanistic Insights :
    • Mechanistic studies revealed that Cym-Ru complexes can trigger apoptosis through upregulation of pro-apoptotic genes such as p53, enhancing their anticancer efficacy .
  • Antimicrobial Assays :
    • In vitro assays demonstrated that Cym-Ru exhibited higher cytotoxicity against melanoma cell lines compared to traditional chemotherapeutics like cisplatin. Additionally, it showed strong antimicrobial activity against Gram-positive bacteria .

Properties

CAS No.

147831-75-2

Molecular Formula

C15H19F6PRu

Molecular Weight

445.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1

InChI Key

KHUJNZPWTSOTDJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+]

Origin of Product

United States

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